N-(3,5-dimethylphenyl)-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzenesulfonamide N-(3,5-dimethylphenyl)-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzenesulfonamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC1018133
InChI: InChI=1S/C22H18N2O4S/c1-14-11-15(2)13-16(12-14)23-29(27,28)18-9-7-17(8-10-18)24-21(25)19-5-3-4-6-20(19)22(24)26/h3-13,23H,1-2H3
SMILES: CC1=CC(=CC(=C1)NS(=O)(=O)C2=CC=C(C=C2)N3C(=O)C4=CC=CC=C4C3=O)C
Molecular Formula: C22H18N2O4S
Molecular Weight: 406.5 g/mol

N-(3,5-dimethylphenyl)-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzenesulfonamide

CAS No.:

Cat. No.: VC1018133

Molecular Formula: C22H18N2O4S

Molecular Weight: 406.5 g/mol

* For research use only. Not for human or veterinary use.

N-(3,5-dimethylphenyl)-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzenesulfonamide -

Specification

Molecular Formula C22H18N2O4S
Molecular Weight 406.5 g/mol
IUPAC Name N-(3,5-dimethylphenyl)-4-(1,3-dioxoisoindol-2-yl)benzenesulfonamide
Standard InChI InChI=1S/C22H18N2O4S/c1-14-11-15(2)13-16(12-14)23-29(27,28)18-9-7-17(8-10-18)24-21(25)19-5-3-4-6-20(19)22(24)26/h3-13,23H,1-2H3
Standard InChI Key VQAFDMSISRJYBU-UHFFFAOYSA-N
SMILES CC1=CC(=CC(=C1)NS(=O)(=O)C2=CC=C(C=C2)N3C(=O)C4=CC=CC=C4C3=O)C
Canonical SMILES CC1=CC(=CC(=C1)NS(=O)(=O)C2=CC=C(C=C2)N3C(=O)C4=CC=CC=C4C3=O)C

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator